molecular formula C13H10Cl2N2O B074380 1,3-Bis(4-chlorophenyl)urea CAS No. 1219-99-4

1,3-Bis(4-chlorophenyl)urea

Cat. No.: B074380
CAS No.: 1219-99-4
M. Wt: 281.13 g/mol
InChI Key: ZNQCSLYENQIUMJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)urea, also known as 4,4’-dichlorocarbanilide, is an organic compound with the molecular formula C13H10Cl2N2O. It is a white to almost white crystalline powder that is primarily used as an antimicrobial agent. This compound is known for its effectiveness against a wide range of bacteria and fungi, making it a valuable component in various personal care products, including soaps and deodorants .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-chlorophenyl)urea can be synthesized through the reaction of 4-chloroaniline with phosgene, followed by the reaction with ammonia or urea. The general reaction scheme is as follows: [ \text{2 C}_6\text{H}_4\text{ClNH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCl} + \text{HCl} ] [ \text{C}_6\text{H}_4\text{ClNHCOCl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHCONH}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process often includes steps for purification, such as recrystallization, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)urea undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Hydrogenation: The compound can be hydrogenated to produce various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas at elevated temperatures and pressures.

Major Products

Scientific Research Applications

1,3-Bis(4-chlorophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of 1,3-Bis(4-chlorophenyl)urea is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and loss of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Triclocarban: Another antimicrobial agent with a similar structure and function.

    1,3-Bis(4-fluorophenyl)urea: A fluorinated analog with similar antimicrobial properties.

Uniqueness

1,3-Bis(4-chlorophenyl)urea is unique due to its specific chlorine substitutions, which enhance its antimicrobial efficacy compared to other similar compounds. Its effectiveness against a broad spectrum of microorganisms makes it a preferred choice in various applications .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCSLYENQIUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153436
Record name 4,4'-Dichlorocarbanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-99-4
Record name 4,4'-Dichlorocarbanilide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1219-99-4
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Record name 4,4'-Dichlorocarbanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(4-chlorophenyl)urea
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Record name 4,4'-DICHLOROCARBANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are used to detect 1,3-Bis(4-chlorophenyl)urea in water samples?

A: The research article describes the use of solid-phase micro-extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPME-HPLC-MS/MS) for the detection and quantification of this compound in various water samples. [] This method was chosen for its sensitivity, speed, and environmentally friendly approach. The researchers optimized several parameters of the SPME-HPLC-MS/MS method, including extraction time, desorption time, and sample pH, to achieve high recovery rates and low detection limits for this compound and other related compounds.

Q2: What is the environmental relevance of this compound?

A: this compound is identified as a transformation product of Triclocarban, an antimicrobial agent found in various consumer products. [] The presence of this compound in water samples, including tap water, treated drinking water, and river water, highlights its potential as an environmental contaminant.

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